Bienvenue dans la boutique en ligne BenchChem!

3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine

Kinase inhibitor Privileged scaffold CDK2

3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (CAS 2244975‑98‑0) is a heterobifunctional building block that combines a pyrazolo[1,5‑b]pyridazine core—a recognized privileged scaffold in kinase inhibitor design —with a 2‑chloropyrimidine moiety that serves as a convertible handle for late‑stage diversification. With a molecular weight of 231.64 g mol⁻¹, calculated logP of 1.75, and a purity specification of 98 %, the compound is positioned as a key synthetic intermediate for generating focused compound libraries targeting cyclin‑dependent kinases (CDKs), glycogen synthase kinase‑3β (GSK‑3β), dual‑specificity tyrosine‑regulated kinase 1A (DYRK1A), and kinetoplastid parasites.

Molecular Formula C10H6ClN5
Molecular Weight 231.64 g/mol
Cat. No. B14070670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine
Molecular FormulaC10H6ClN5
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)Cl
InChIInChI=1S/C10H6ClN5/c11-10-12-5-3-8(15-10)7-6-14-16-9(7)2-1-4-13-16/h1-6H
InChIKeyBGYAWYSEOPIBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine for Kinase-Focused & Antiparasitic Drug Discovery


3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (CAS 2244975‑98‑0) is a heterobifunctional building block that combines a pyrazolo[1,5‑b]pyridazine core—a recognized privileged scaffold in kinase inhibitor design [1]—with a 2‑chloropyrimidine moiety that serves as a convertible handle for late‑stage diversification . With a molecular weight of 231.64 g mol⁻¹, calculated logP of 1.75, and a purity specification of 98 %, the compound is positioned as a key synthetic intermediate for generating focused compound libraries targeting cyclin‑dependent kinases (CDKs), glycogen synthase kinase‑3β (GSK‑3β), dual‑specificity tyrosine‑regulated kinase 1A (DYRK1A), and kinetoplastid parasites [1].

Why Simple Heterocyclic Analogs Cannot Replace 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine in Research Procurement


Generic heterocyclic building blocks that share only the 2‑chloropyrimidine motif (e.g., 3‑(2‑chloropyrimidin‑4‑yl)‑1H‑indole) or only the pyrazolo[1,5‑b]pyridazine core are not functionally interchangeable with the target compound. The specific fusion of the pyrazolo[1,5‑b]pyridazine ring system to the 2‑chloropyrimidine unit creates a unique electronic environment that dictates both the reactivity of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions and the geometry of the hinge‑binding region in target kinases [1]. Published synthetic routes that rely on this intermediate, including those delivering CDK‑selective inhibitors and anti‑trypanosomal leads, have been optimized for the precise spatial arrangement and electronic character of this chloro‑heterocycle [2]. Substituting an indole or other core alters the trajectory of the exiting chloride and the binding‑site complementarity of the final functionalized products, invalidating established structure‑activity relationships and forcing re‑optimization of both synthetic and biological parameters [1].

Quantitative Differentiation Evidence for 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine vs. Competitor Building Blocks


Kinase Scaffold Privilege: Pyrazolo[1,5-b]pyridazine vs. Indole Core in CDK2/GSK-3β Binding

The pyrazolo[1,5‑b]pyridazine core occupies the adenine‑binding pocket of CDK2 with a binding mode confirmed by a published co‑crystal structure (PDB 3EID). This contrasts with the indole analog 3‑(2‑chloropyrimidin‑4‑yl)‑1H‑indole, which lacks the second nitrogen needed to mimic the adenine N7 acceptor and consequently does not exhibit CDK2 hinge‑binding [1]. Pyrazolo[1,5‑b]pyridazine derivatives have demonstrated enzyme IC50 values as low as 0.003 µM against CDK4 and 0.012 µM against GSK‑3β when the C2‑chlorine is replaced with appropriate amines, whereas the indole scaffold has not been reported to achieve sub‑micromolar inhibition of these kinases [2][3].

Kinase inhibitor Privileged scaffold CDK2 GSK-3β X‑ray crystallography

Lipophilicity Control: Lower logP of Pyrazolo[1,5-b]pyridazine Core vs. Indole Analog

The target compound has a calculated logP (Consensus) of 1.75, compared with a logP of 2.71 for the indole‑based analog 3‑(2‑chloropyrimidin‑4‑yl)‑1H‑indole [1]. This nearly one log unit difference corresponds to an approximately 10‑fold lower lipophilicity, which is associated with improved aqueous solubility and reduced non‑specific protein binding. The pyrazolo[1,5‑b]pyridazine scaffold therefore offers a more favorable starting point for lead optimization campaigns that must comply with Lipinski’s rule of five.

Lipophilicity logP Drug-likeness ADME

Validated Intermediate Status: Explicitly Named in a Published Anti‑Trypanosomal Lead‑Optimization Route

In a 2020 J. Med. Chem. study, 3‑(2‑chloropyrimidin‑4‑yl)pyrazolo[1,5‑b]pyridazine (compound 7) is explicitly designated as the key intermediate for late‑stage diversification at the R₁–R₃ positions, enabling SAR exploration against T. b. brucei while monitoring selectivity over human CDK2, CDK4, and GSK‑3β [1]. Substitution at the R₁ position using this intermediate led to analogs with a >100‑fold decrease in T. b. brucei potency relative to the parent, underscoring the critical role of the chlorine atom in modulating both antiparasitic and human kinase activity. No indole or other heterocyclic intermediate has been employed in this specific optimization pathway.

Neglected tropical disease Trypanosoma brucei Lead optimization Late‑stage diversification

Purity Specification: 98% HPLC Assay with Full GHS Labeling for Reproducible Synthesis

The Fluorochem‑supplied batch of 3‑(2‑chloropyrimidin‑4‑yl)pyrazolo[1,5‑b]pyridazine carries a certified purity of 98 % (HPLC), accompanied by a full GHS hazard classification (H302, H315, H319, H335) and recommended safe‑handling procedures . Competing indole‑based intermediates from other suppliers are often offered at 97 % purity without a comprehensive SDS, introducing uncertainty in the stoichiometry of subsequent SNAr or cross‑coupling reactions. A 1 % purity differential may appear negligible, but in multi‑step sequences where the intermediate is used in stoichiometric amounts, it can translate into a 3‑5 % cumulative yield loss over three steps.

Purity Quality control Reproducibility Safety

Optimal Procurement Scenarios for 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine


Kinase Inhibitor Library Synthesis (CDK, GSK‑3β, DYRK1A)

Use the compound as a universal hinge‑binding precursor for a kinase‑focused library. The 2‑chloropyrimidine group undergoes SNAr with primary and secondary amines to generate diverse analogs that have been shown to achieve nanomolar inhibition of CDK4 (0.003 µM) and GSK‑3β (0.012 µM) [1]. The co‑crystal structure in CDK2 (PDB 3EID) provides a structural basis for rational design [2].

Anti‑Trypanosomal Lead Optimization

Replicate and extend the J. Med. Chem. 2020 SAR campaign by employing the intermediate to synthesize analogs with varying R₁ substituents. The published route uses this precise intermediate to balance T. b. brucei potency against human kinase selectivity, and any deviation in the scaffold may invalidate the established selectivity window [3].

DYRK1A Inhibitor Development for Neurodegenerative Disease

Access the DYRK1A inhibitor series described in the 2021 J. Med. Chem. paper, where the pyrazolo[1,5‑b]pyridazine core yielded ligand‑efficient compounds with excellent kinome selectivity and cellular permeability [4]. The chlorine atom serves as the attachment point for the dimethylamine substituent critical for DYRK1A potency.

Medicinal Chemistry Education & Method Development

Use this building block to teach late‑stage diversification strategies. The combination of a privileged kinase scaffold and a reactive chlorine handle makes it an ideal substrate for demonstrating SNAr, Suzuki coupling, and Buchwald‑Hartwig amination in an academic or CRO training setting.

Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.